molecular formula C9H8N2OS B1610918 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 49681-94-9

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1610918
CAS RN: 49681-94-9
M. Wt: 192.24 g/mol
InChI Key: UPJOIVAFYDFKND-UHFFFAOYSA-N
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Description

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. It belongs to the class of quinazolinones, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis : A one-pot, convenient method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was developed, using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).
  • Eco-Friendly Synthesis : Eco-friendly synthesis in choline chloride/urea deep eutectic solvent was reported, enabling the production of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 6-iodo-3-substituted variants (Molnar et al., 2017).
  • Practical Approach : A straightforward method for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry was developed, noted for its simplicity and high yields (Azizi & Edrisi, 2017).

Chemical Properties and Reactions

  • Antibacterial Activity : Certain derivatives of 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).
  • Copper-Catalyzed Synthesis : A copper-catalyzed tandem reaction involving ortho-bromobenzamides and isothiocyanates was used for efficient synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (Wang et al., 2011).
  • Conversion to Quinazoline-2,4-diones : A method to convert 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4-diones was presented, using sodamide under mild conditions (El-Azab et al., 2021).

Applications in Biochemistry

  • Antimicrobial and Anticonvulsant Activities : Some derivatives were evaluated for antimicrobial and anticonvulsant activities, showing potential in both fields (Rajasekaran et al., 2013).
  • Corrosion Inhibition : Quinazolinone compounds were synthesized for studying their inhibition effect on the corrosion of mild steel in sulfuric acid, revealing potential as corrosion inhibitors (Hashim et al., 2012).

properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJOIVAFYDFKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509352
Record name 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

49681-94-9
Record name 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Kornicka, M Gdaniec - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
The reaction of 2‐chloro‐4,5‐dihydroimidazole (5) with 2‐aminobenzohydrazides 6a–e led to the formation of 2‐amino‐N′‐(imidazolidin‐2‐ylidene)benzohydrazides as zwitterions 7a…
Number of citations: 3 onlinelibrary.wiley.com
Y Jian, HE Forbes, F Hulpia… - Journal of medicinal …, 2020 - ACS Publications
Swapping the substituents in positions 2 and 4 of the previously synthesized but yet undisclosed 5-cyano-4-(methylthio)-2-arylpyrimidin-6-ones 4, ring closure, and further optimization …
Number of citations: 8 pubs.acs.org
J Nilsson, R Gidlöf, EØ Nielsen, T Liljefors… - Bioorganic & medicinal …, 2011 - Elsevier
Based on a pharmacophore model of the benzodiazepine-binding site of GABA A receptors, a series of 2-aryl-2,6-dihydro[1,2,4]triazolo[4,3-c]quinazoline-3,5-diones (structure type I) …
Number of citations: 24 www.sciencedirect.com
FAM Al-Omary - 2009 - King Saud University
Number of citations: 0

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